![molecular formula C21H21N3O2S B2768926 N-((1-烟酰基哌啶-4-基)甲基)苯并[b]噻吩-2-甲酰胺 CAS No. 2034539-62-1](/img/structure/B2768926.png)

N-((1-烟酰基哌啶-4-基)甲基)苯并[b]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

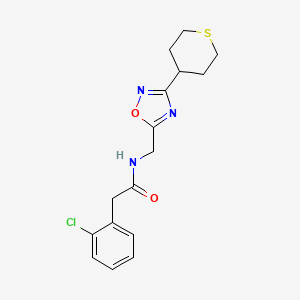

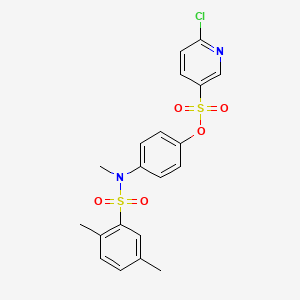

“N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is complex, with several functional groups. It includes a thiophene ring, a carboxamide group, and a piperidine ring . The binding mode of similar compounds with proteins has shown that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction can form between the agonist and the protein .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can react with CS2 in the presence of a catalytic amount of DBU to produce 2-aminothiophenes . They can also react with potassium thioacetate under a tandem allylic substitution/5-exo-dig annulation/aromatization to produce 2,4-substituted thiophenes .Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

杂环合成

该化合物已被用于合成各种杂环衍生物,在化学反应中显示出多功能性。例如,通过将 2-重氮-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺与氰基乙酸乙酯或乙酰乙酸乙酯偶联,合成了苯并[b]噻吩-2-基-腙基酯,从而产生一系列衍生物,包括吡唑、异恶唑和嘧啶,展示了该化合物在创建各种杂环结构中的潜力 (Mohareb 等人,2004)。

药理潜力

N-((1-烟酰基哌啶-4-基)甲基)苯并[b]噻吩-2-甲酰胺衍生物因其药理潜力而被探索,包括作为胆碱酯酶抑制剂,这可能有利于治疗阿尔茨海默氏症等疾病。合成了基于苯甲酰肼的噻吩-2-甲酰胺的新型腙衍生物,发现它们是丁酰胆碱酯酶 (BChE) 和乙酰胆碱酯酶 (AChE) 的有效双重抑制剂,一些化合物与标准多奈哌齐相比显示出显着的抑制作用,表明它们在治疗应用中的潜力 (Kausar 等人,2021)。

化学结构-活性关系

该化合物的衍生物一直是构效关系 (SAR) 研究的主题,特别是作为内皮素受体-A 拮抗剂,表明对芳基的特定修饰可以增强效力。此类研究有助于了解结构变化如何影响生物活性,指导更有效和更具选择性的治疗剂的开发 (Wu 等人,1997)。

酶抑制

N-((1-烟酰基哌啶-4-基)甲基)苯并[b]噻吩-2-甲酰胺的衍生物已被研究作为各种酶的抑制剂,在药物化学中显示出广泛的潜力。例如,设计了针对共激活因子相关精氨酸甲基转移酶 1 (CARM1) 的化合物,其中噻吩类似物显示出优异的效力,突出了这些衍生物在酶抑制研究中的实用性 (Allan 等人,2009)。

抗炎和抗氧化特性

此外,一些衍生物显示出有希望的抗炎和抗氧化特性,进一步扩展了该化合物在治疗研究中的适用性。具体来说,某些衍生物抑制了 E-选择素和 ICAM-1 等粘附分子的表达,具有作为抗炎剂的潜力 (Boschelli 等人,1995)。

作用机制

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of new drugs .

Mode of Action

Piperidine derivatives are known to interact with various targets in the body, leading to a range of biological effects . The specific interactions of N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s important to note that piperidine derivatives can influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, contributing to the diverse pharmacological applications of piperidine derivatives .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

未来方向

Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-20(19-12-16-4-1-2-6-18(16)27-19)23-13-15-7-10-24(11-8-15)21(26)17-5-3-9-22-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYHZVDTNZQSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)

![2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2768846.png)

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2768848.png)

![1-(4-Methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2768849.png)

![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)

![3-(Methoxymethyl)-5-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole](/img/structure/B2768856.png)

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2768860.png)

![2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768864.png)

![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)